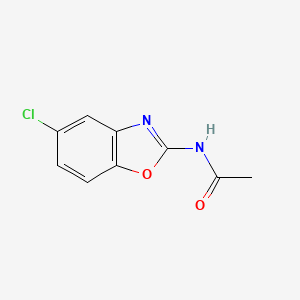
Diacetural
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetural is a chemical compound known for its unique properties and applications in various fields. It is an α-dicarbonyl compound, which means it contains two carbonyl groups (C=O) on adjacent carbon atoms. This structural feature makes it highly reactive and useful in different chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diacetural can be synthesized through several methods. One common approach involves the oxidative decarboxylation of α-acetolactate, an intermediate in the valine biosynthesis pathway . This reaction typically occurs under nonenzymatic conditions and requires specific catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, this compound is often produced during fermentation processes, such as brewing. The compound is formed extracellularly by brewer’s yeast during fermentation . The production process involves careful control of fermentation conditions, including temperature, pH, and nutrient availability, to optimize the yield of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diacetural undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form other compounds, such as acetic acid.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in substitution reactions, where one of its carbonyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield acetic acid, while reduction can produce alcohols.
Applications De Recherche Scientifique
Diacetural has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of diacetural involves its interaction with various molecular targets and pathways. In biological systems, this compound can react with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs). These reactions can affect cellular functions and contribute to various physiological processes.
Comparaison Avec Des Composés Similaires
Diacetural is similar to other α-dicarbonyl compounds, such as methylglyoxal and glyoxal. it has unique properties that distinguish it from these compounds. For example, this compound is known for its distinct flavor profile, making it valuable in the food and beverage industry . Additionally, its reactivity and ability to form AGEs make it a subject of interest in medical research.
List of Similar Compounds
- Methylglyoxal
- Glyoxal
- Pentane-2,3-dione
These compounds share similar structural features but differ in their specific chemical properties and applications.
Propriétés
Numéro CAS |
13988-20-0 |
|---|---|
Formule moléculaire |
C9H7ClN2O2 |
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
N-(5-chloro-1,3-benzoxazol-2-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2O2/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,1H3,(H,11,12,13) |
Clé InChI |
KJWKUGSOUVKQOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(O1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B12900701.png)
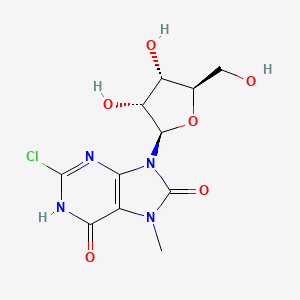
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12900709.png)
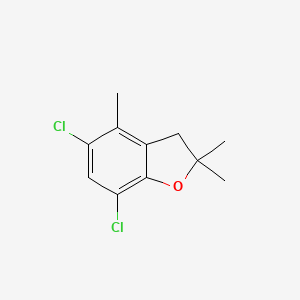
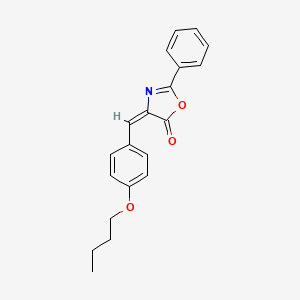
![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
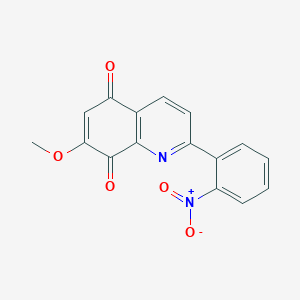
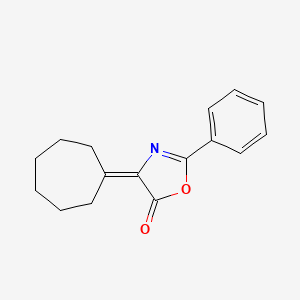
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)

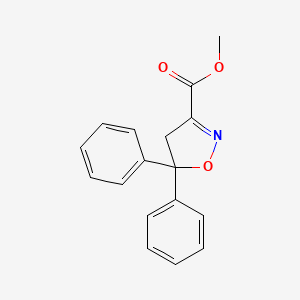
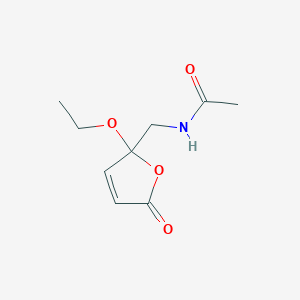
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
